molecular formula C8H6N4 B13668560 2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile

Cat. No.: B13668560
M. Wt: 158.16 g/mol
InChI Key: AZIYCNGYAWVABX-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-methylimidazo[1,2-b]pyridazine-6-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-5-12-8(10-6)3-2-7(4-9)11-12/h2-3,5H,1H3

InChI Key

AZIYCNGYAWVABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C#N

Origin of Product

United States

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